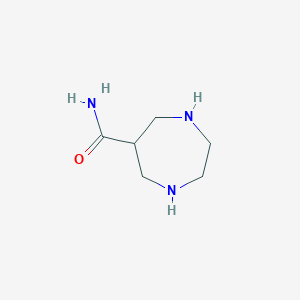

1,4-Diazepane-6-carboxamide

Description

Significance of Aza-Heterocycles in Advanced Organic Synthesis and Medicinal Chemistry

Aza-heterocycles, cyclic compounds containing at least one nitrogen atom in the ring, are ubiquitous in nature and form the core of many pharmaceutical agents and biologically active compounds. tandfonline.com Their prevalence stems from the ability of the nitrogen atom to engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes in biological systems. Seven-membered aza-heterocycles, in particular, are found in a variety of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and central nervous system effects. sioc-journal.cnresearchgate.net The development of efficient synthetic methods to access these complex structures is a significant focus of contemporary organic chemistry. tandfonline.comsioc-journal.cnresearchgate.net

The synthesis of seven-membered nitrogen heterocycles can be challenging due to unfavorable thermodynamic and kinetic factors associated with the formation of medium-sized rings. sioc-journal.cn However, various synthetic strategies have been developed to overcome these challenges, including multicomponent reactions like the Ugi reaction, transition-metal-catalyzed C-H functionalization, and radical-mediated tandem cyclizations. sioc-journal.cnresearchgate.netresearchgate.net These methods provide access to a diverse range of functionalized seven-membered aza-heterocycles, paving the way for the exploration of their chemical and biological properties.

The Unique Structural and Conformational Features of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is of particular interest in medicinal chemistry due to its structural relationship to ethylenediamine, a common pharmacophore, but with a conformationally restricted arrangement. montclair.edu The seven-membered ring of 1,4-diazepane is not planar and can adopt several low-energy conformations, with the twist-chair and twist-boat forms being the most common. nih.govresearchgate.net

The conformational flexibility of the 1,4-diazepane ring allows it to present appended functional groups in a variety of spatial orientations, which can be crucial for binding to biological targets. montclair.edu NMR spectroscopy, X-ray crystallography, and computational modeling are powerful tools used to study the conformational preferences of 1,4-diazepane derivatives. nih.gov For instance, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed an unexpected low-energy twist-boat conformation stabilized by intramolecular π-stacking interactions. nih.gov This conformational pre-organization can be key to enhancing binding affinity and selectivity for a specific biological target. montclair.edu

| Feature | Description | Significance |

|---|---|---|

| Ring Size | Seven-membered ring | Provides a flexible scaffold with the potential for diverse spatial arrangements of substituents. |

| Heteroatoms | Two nitrogen atoms at positions 1 and 4 | Introduces sites for hydrogen bonding, salt formation, and further functionalization. |

| Conformational Flexibility | Adopts multiple low-energy conformations (e.g., twist-chair, twist-boat) | Allows for induced-fit binding to biological targets and the exploration of diverse pharmacophore models. nih.govresearchgate.net |

| Chirality | Can possess multiple stereocenters | Enables the synthesis of enantiomerically pure compounds with potentially distinct biological activities. researchgate.net |

Contextualizing the Carboxamide Functional Group within Heterocyclic Frameworks

The carboxamide functional group (-C(=O)NHR) is a cornerstone of medicinal chemistry and is found in a vast number of approved drugs. jocpr.comasiaresearchnews.com Its importance lies in its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules such as proteins and enzymes. jocpr.com The amide bond is also relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles. jocpr.com

Research Avenues for Bridged and Fused 1,4-Diazepane Derivatives

To further explore the chemical space around the 1,4-diazepane scaffold, researchers have investigated the synthesis of bridged and fused derivatives. These more complex, sp3-rich architectures offer a higher degree of structural rigidity and novel three-dimensional shapes compared to their monocyclic counterparts. chemrxiv.orgnih.gov

Bridged 1,4-diazepanes, such as diazabicyclo[n.3.2]alkanes, are of interest in drug design as they can lock the diazepane ring into a specific conformation, potentially leading to increased potency and selectivity. researchgate.net The photocatalytic construction of bridged 1,3-diazepanes has been reported as a method to access diverse and sterically congested frameworks. chemrxiv.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

220364-86-3 |

|---|---|

Molecular Formula |

C6H13N3O |

Molecular Weight |

143.19 g/mol |

IUPAC Name |

1,4-diazepane-6-carboxamide |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-3-8-1-2-9-4-5/h5,8-9H,1-4H2,(H2,7,10) |

InChI Key |

CLGAFVASWBFIGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(CN1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Diazepane 6 Carboxamide and Analogs

Strategic Approaches for 1,4-Diazepane Core Construction

The construction of the 1,4-diazepane ring system is a key challenge in the synthesis of its derivatives. Various strategic approaches have been developed to assemble this seven-membered scaffold, each with its own advantages in terms of efficiency, diversity, and stereocontrol. These strategies can be broadly categorized into direct cyclization of acyclic precursors, ring expansion of smaller heterocyclic systems, and convergent multicomponent or domino reactions.

Cyclization Reactions of Precursors for 1,4-Diazepane Ring Formation

The most direct method for forming the 1,4-diazepane ring involves the cyclization of a linear precursor containing the requisite atoms and functional groups. These methods are foundational and widely employed, with several variations developed to improve yields and substrate scope.

A classical and straightforward approach to the 1,4-diazepane skeleton is the cyclocondensation of a 1,2-diamine, such as ethylenediamine, with a suitable three-carbon bis-electrophile, like a 1,3-dihaloalkane. nih.govmdpi.com This method relies on the nucleophilic attack of the amine groups on the electrophilic carbons to form the seven-membered ring. While conceptually simple, this approach can sometimes be hampered by competing polymerization reactions or the formation of smaller ring systems. The efficiency of the cyclization is often influenced by factors such as high dilution conditions, the nature of the leaving groups on the electrophile, and the use of protecting groups on the diamine to control reactivity.

A divergent synthetic approach has been developed for a series of substituted imidazolidines, piperazines, and 1,4-diazepanes via a base-mediated coupling of N-substituted diamines with suitable dihaloalkanes. researchgate.net This highlights the utility of this fundamental reaction in creating diverse libraries of saturated aza-heterocycles.

Hydrogen borrowing catalysis has emerged as a powerful, atom-economical, and environmentally friendly method for forming C-N bonds. thieme-connect.de This strategy enables the use of alcohols as alkylating agents, with water as the only byproduct. thieme-connect.de In the context of 1,4-diazepane synthesis, this methodology involves the coupling of a 1,2-diamine with a 1,3-diol. organic-chemistry.orgnih.gov

The reaction is typically catalyzed by transition metals, such as ruthenium. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be uniquely effective for this transformation, successfully overcoming challenges like catalyst poisoning by the chelating diamine substrates that cause other catalysts to fail. organic-chemistry.orgnih.gov The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine to form an imine. Subsequent reduction of the imine and intramolecular cyclization, driven by a second N-alkylation, yields the diazepane ring. organic-chemistry.orgnih.gov This method is notable for its tolerance of various functional groups on both the diamine and diol partners, making it a versatile tool for synthesizing medicinally relevant diazepanes. organic-chemistry.org

| Diamine Substrate | Diol Substrate | Catalyst | Yield (%) | Reference |

| N-Benzylethylenediamine | 1,3-Propanediol | (Pyridyl)phosphine-Ru(II) | 88 | organic-chemistry.org |

| N-Methyl-1,2-diaminoethane | 1,3-Butanediol | (Pyridyl)phosphine-Ru(II) | 71 | organic-chemistry.org |

| 1,2-Diaminoethane | 1,3-Pentanediol | (Pyridyl)phosphine-Ru(II) | 55 | organic-chemistry.org |

Intramolecular cyclization of carefully designed acyclic precursors is a highly effective strategy for constructing the 1,4-diazepane ring. These methods often provide excellent control over regioselectivity and stereochemistry. Key protocols include:

Reductive Amination: Intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl) is a common strategy. A recent study detailed the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines starting from 1,4-diazepane-6-amine (DAZA). nih.govnih.gov The synthesis involves a one-pot reaction beginning with a carbonyl-amine condensation, followed by reductive amination with sodium borohydride. nih.govnih.gov This demonstrates how a pre-existing diazepane core with an amine handle can be functionalized, and also highlights reductive amination as a key C-N bond-forming step in building up complexity on the diazepane scaffold.

Mitsunobu and Fukuyama-Mitsunobu Cyclization: The Mitsunobu reaction, which facilitates the conversion of an alcohol to a variety of functional groups including amines, can be applied in an intramolecular fashion to form the diazepane ring. researchgate.net For example, a chiral N-nosyl diamino alcohol can undergo intramolecular Fukuyama-Mitsunobu cyclization to construct the chiral 1,4-diazepane core. researchgate.net

Amide Bond Formation: The cyclization can also be achieved by forming an amide bond within the ring. Starting from enantiomerically pure amino acids, precursors can be elaborated and then cyclized via intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling to form the seven-membered ring, yielding 1,4-diazepan-5-ones. researchgate.net

Palladium-Catalyzed Cyclization: Palladium-catalyzed reactions are also utilized for constructing diazepine (B8756704) rings. For instance, the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds through π-allylpalladium intermediates, which undergo intramolecular nucleophilic attack by an amide nitrogen to yield the seven-membered ring. mdpi.com

Ring Expansion and Rearrangement Strategies for 1,4-Diazepane Derivatives

Ring expansion reactions provide an alternative route to seven-membered rings from more readily available five- or six-membered heterocycles. These strategies often involve the cleavage of a bond within the initial ring and the insertion of new atoms to form the larger diazepane system.

One such strategy involves the synthesis of homopiperazin-5-ones (1,4-diazepan-5-ones) through a Zn(OTf)₂-catalyzed ring expansion of imidazolidines with cyclobutenones. researchgate.netnih.gov This method provides a modular approach to constructing the diazepane core. Another example is the unusual ring expansion of intermediate 1,3-diazines to form 1,4-diazines, showcasing the potential for rearrangements in synthesizing these heterocyclic systems. nih.gov Furthermore, diastereomerically pure azepane derivatives have been prepared in excellent yields through a piperidine (B6355638) ring expansion that proceeds with high stereoselectivity and regioselectivity. rsc.org A copper-catalyzed formal [6+1] cycloaddition of hexahydropyrimidines with diazooxindoles has also been reported, offering an efficient method to construct 1,4-diazepane-spirooxindole frameworks. researchgate.net

Domino and Multicomponent Reactions for Scaffold Assembly

Domino (or cascade) and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches to complex molecular architectures from simple starting materials in a single pot. researchgate.net These reactions have been successfully applied to the synthesis of 1,4-diazepane scaffolds.

Aza-Nazarov Domino Process: A step- and atom-economical protocol for synthesizing 1,4-diazepanes has been developed from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.govacs.org The key step is the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. nih.govacs.org This reaction can often be performed under solvent-free conditions. nih.gov

Ugi and other Isocyanide-Based MCRs: Isocyanide-based multicomponent reactions, such as the Ugi reaction, are powerful tools for rapidly building molecular diversity. nih.gov These reactions have been employed to assemble various 1,4-diazepine scaffolds. For example, an Ugi four-component reaction (Ugi-4CR) can be used as the first step to generate a linear precursor, which then undergoes deprotection and subsequent intramolecular cyclization to form a 1,4-benzodiazepine (B1214927) ring. nih.gov Another approach uses an isocyanide-based MCR of 1,3-diaminopropane (B46017) with carbonyl compounds to efficiently synthesize 1,4-diazepine-2-amines. researchgate.net

Other Domino Reactions: A novel cyclization of α-halogenoacetamides with 1-azadienes has been developed for the one-step synthesis of monocyclic 1,4-diazepinones. rsc.org This reaction proceeds under transition-metal-free conditions via a domino aza-Michael/SN2 cyclization pathway. rsc.org

| Reaction Type | Key Precursors | Catalyst/Reagent | Resulting Scaffold | Reference |

| Aza-Nazarov Domino | 1,2-Diamine, Alkyl 3-oxohex-5-enoate | None (solvent-free) | 1,4-Diazepane | nih.govacs.org |

| Ugi-Deprotection-Cyclization | Aminophenylketone, Isocyanide, Boc-glycinal, Carboxylic Acid | TFA (for deprotection) | 1,4-Benzodiazepine | nih.gov |

| Domino Aza-Michael/SN2 | 1-Azadiene, α-Halogenoacetamide | Base (e.g., K₂CO₃) | 1,4-Diazepinone | rsc.org |

| [5+2] Cycloaddition | Pyridine (B92270), 1-Sulfonyl-1,2,3-triazole | Rhodium catalyst | 1,4-Diazepine | acs.org |

Installation and Functionalization of the Carboxamide Moiety at Position 6

The introduction of a carboxamide group at the 6-position of the 1,4-diazepane ring can be achieved through several synthetic routes. These methods can be broadly categorized into direct acylation and amidation, formation from a nitrile precursor, and the transformation of other functional groups.

Direct Acylation and Amidation Approaches

Direct amidation of a 1,4-diazepane-6-carboxylic acid derivative is a straightforward approach to forming the C-6 carboxamide. This transformation typically involves the activation of the carboxylic acid using a coupling agent to facilitate the reaction with an amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Another effective coupling agent is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) with the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. These methods are generally high-yielding and tolerant of a wide range of functional groups on both the diazepane and the amine.

Alternatively, the carboxamide can be formed by the acylation of an amine with a reactive derivative of 1,4-diazepane-6-carboxylic acid, such as an acyl chloride. The acyl chloride can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia (B1221849) or a primary or secondary amine provides the desired carboxamide. This two-step process is often efficient but may not be suitable for substrates with acid-sensitive functional groups.

Table 1: Common Coupling Agents for Direct Amidation

| Coupling Agent | Additive (if common) | Typical Base | Key Features |

|---|---|---|---|

| EDC | HOBt or Oxyma | DIPEA or Et₃N | Water-soluble byproducts, mild conditions. |

| DCC | HOBt | DIPEA or Et₃N | High yields, but dicyclohexylurea byproduct can be difficult to remove. |

| HBTU | - | DIPEA | Fast reaction times, high efficiency. |

| HATU | - | DIPEA | Similar to HBTU, often used for sterically hindered substrates. |

| PyBOP | - | DIPEA | Good for peptide synthesis, minimizes racemization. |

Carboxamide Formation via Nitrile Hydrolysis or Oxidation

The hydrolysis of a 1,4-diazepane-6-carbonitrile precursor offers another route to the C-6 carboxamide. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using a mixture of a strong acid like sulfuric acid in a protic solvent, proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to the amide.

Base-catalyzed hydrolysis, on the other hand, involves the nucleophilic addition of a hydroxide (B78521) ion to the carbon of the nitrile, forming an intermediate that is subsequently protonated to yield the amide. Careful control of reaction conditions, such as temperature and reaction time, is often necessary to prevent over-hydrolysis of the amide to the corresponding carboxylic acid. Milder conditions, for instance using hydrogen peroxide in the presence of a base, can sometimes favor the formation of the amide.

While less common, the oxidation of a 1,4-diazepane-6-carbaldehyde in the presence of an amine source could theoretically yield the carboxamide, though this is not a standard synthetic route and would likely involve complex reaction pathways and potential side products.

Transformations of Precursor Functional Groups to Carboxamides

A carboxamide group at the 6-position can also be installed through the transformation of other precursor functional groups. A common precursor is a methyl or ethyl ester of 1,4-diazepane-6-carboxylic acid. The direct aminolysis of such an ester with ammonia or a primary or secondary amine can yield the corresponding carboxamide. This reaction is often slower than direct amidation of the carboxylic acid and may require elevated temperatures or the use of a catalyst.

Another precursor could be a 6-hydroxymethyl-1,4-diazepane derivative. This alcohol can be oxidized to the corresponding carboxylic acid, which can then be converted to the carboxamide as described in section 2.2.1. Alternatively, a more direct route from the alcohol to the amide might be achievable through multi-step sequences involving conversion of the alcohol to a leaving group, followed by displacement with a cyanide and subsequent hydrolysis.

Stereoselective and Enantioselective Synthesis of Chiral 1,4-Diazepane-6-carboxamides

The biological activity of 1,4-diazepane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of chiral 1,4-diazepane-6-carboxamides is of high importance.

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines and can be applied to the construction of the chiral 1,4-diazepane ring system. In a biocatalytic approach, imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.nethsppharma.com This enzymatic method offers a green and efficient route to enantiopure diazepanes. researchgate.nethsppharma.com

Table 2: Examples of Imine Reductases in the Synthesis of Chiral 1,4-Diazepanes

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Leishmania major (mutant) | aminoketone precursor | (R) | >99% | acs.orgresearchgate.net |

| Micromonospora echinaurantiaca | aminoketone precursor | (S) | >99% | acs.orgresearchgate.net |

Transition-metal-catalyzed asymmetric reductive amination provides a complementary chemical approach. Catalysts based on iridium or ruthenium, in combination with chiral phosphine (B1218219) ligands, can effectively catalyze the asymmetric hydrogenation of an enamine or imine intermediate, which can be formed in situ from a ketone and an amine. While not yet specifically reported for the 6-carboxamide derivative, this strategy has been used for the synthesis of other chiral seven-membered nitrogen-containing heterocycles.

Chiral Auxiliary and Organocatalytic Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary can be temporarily attached to the 1,4-diazepane precursor to direct the stereochemical outcome of a subsequent reaction that introduces the carboxamide or a precursor group at the 6-position. For example, a chiral auxiliary, such as one derived from pseudoephedrine, could be attached to one of the nitrogen atoms of the diazepane ring. wikipedia.org This would create a diastereomeric mixture that could potentially be separated, or the auxiliary could direct the stereoselective functionalization at C-6. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. Oxazolidinones are another class of chiral auxiliaries that have been widely used in asymmetric synthesis and could potentially be adapted for this purpose.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, can be used to catalyze a variety of transformations that could lead to the stereoselective formation of a C-C or C-N bond at the 6-position of the diazepane ring. For instance, an organocatalyst could mediate a Michael addition of a nucleophile to an α,β-unsaturated system attached to the diazepane core, thereby setting the stereochemistry at the 6-position. While specific applications to 1,4-diazepane-6-carboxamide are not yet prevalent in the literature, the broad utility of organocatalysis suggests its potential for future development in this area.

Enzymatic Approaches to Chiral Diazepanes

The synthesis of enantiomerically pure chiral diazepanes is of significant interest in pharmaceutical development, as different enantiomers of a drug can exhibit varied pharmacological activities and metabolic fates. Biocatalysis has emerged as a powerful and green tool for producing chiral molecules, offering high efficiency and yield under environmentally friendly conditions. Enzymes, by their nature, are chiral and can catalyze reactions with a high degree of stereoselectivity, making them ideal for the synthesis of single-enantiomer compounds.

The application of biocatalysis provides a more sustainable alternative to traditional chemical methods, which often require the use of transition metal catalysts and organic solvents. Various enzymatic strategies have been developed for the synthesis of chiral diazepanes and related heterocyclic compounds. These methods often involve the use of isolated enzymes or whole-cell systems to achieve the desired stereochemical control.

One notable approach involves the use of transaminases and imine reductases. These enzymes have been successfully employed in synthetic routes to produce chiral diazepane intermediates with excellent enantiopurity, surpassing the 50% yield limit of classical resolution methods. For instance, in the synthesis of a key intermediate for a pharmaceutical compound, a biocatalytic route employing a transaminase or an imine reductase achieved high enantiomeric excess. This enzymatic approach not only improved the stereoselectivity but also reduced the environmental impact compared to the ruthenium-catalyzed intramolecular reductive amination it replaced.

Lipases are another class of enzymes that have been utilized for the kinetic resolution of racemic diazepane precursors. For example, engineered Candida antarctica lipase (B570770) B (CALB) has been used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, a related heterocyclic structure. Through protein engineering, mutants of CALB were developed that could effectively catalyze the resolution, achieving high enantiomeric excess of the substrate.

The advantages of using enzymatic approaches in the synthesis of chiral diazepanes are numerous. These methods are characterized by high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (room temperature and atmospheric pressure), and the use of biodegradable and non-toxic catalysts. These features help to prevent isomerization, racemization, and other side reactions that can occur under harsher chemical conditions. The growing interest in biocatalysis for producing chiral intermediates is reflected in the increasing number of publications and patents in this area.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules like this compound to minimize environmental impact and enhance sustainability. mdpi.comacs.org This involves the use of environmentally benign solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and reduce waste.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution. Green chemistry encourages the use of safer alternatives, with a particular emphasis on solvent-free reactions or the use of water as a reaction medium. acs.orgmdpi.com

Solvent-free, or neat, reaction conditions offer significant advantages by eliminating the need for a solvent altogether. This approach can lead to higher reaction rates, reduced waste, and simplified purification processes. mdpi.com For the synthesis of diazepine derivatives, solvent-free methods have been successfully employed, often in conjunction with other green techniques like microwave irradiation or organocatalysis. These reactions can proceed rapidly and with high yields, demonstrating a significant improvement in efficiency and environmental performance over conventional methods. scienceopen.comsemanticscholar.org

Water is another highly attractive solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Aqueous reaction conditions have been developed for the synthesis of various benzodiazepine (B76468) and diazepine analogs. For instance, a facile and efficient multicomponent synthesis of benzodiazepine rings has been reported to occur in water under ultrasound irradiation, achieving excellent yields of up to 95% without the need for traditional chromatographic purification. In some cases, water has been shown to be the ideal solvent when compared to other organic solvents like methanol, ethanol, and xylene for specific diazepine syntheses. The use of aqueous media aligns with the goal of developing more sustainable and environmentally friendly synthetic protocols. nih.gov

Microwave-Assisted and Ultrasound-Promoted Syntheses

Alternative energy sources like microwave irradiation and ultrasound have gained prominence in organic synthesis as they can significantly accelerate reaction rates, improve yields, and enhance product selectivity. mdpi.comnih.gov These techniques are often more energy-efficient than conventional heating methods. acs.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become a well-established technique for the rapid synthesis of a wide range of heterocyclic compounds, including diazepine derivatives. nih.govnih.gov Microwave heating is characterized by its rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, often from hours to minutes. nih.govnih.gov This method has been successfully applied to the synthesis of 1,4-diazepine-5-ones and other related structures. The advantages of MAOS include cleaner reactions, easier work-up, and often higher yields compared to conventional heating methods. Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, further enhancing their green credentials. nih.gov

Ultrasound-Promoted Synthesis:

Ultrasonication, the application of ultrasound to chemical reactions, is another green technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical transformations. nih.gov Ultrasound-assisted synthesis has been successfully used for the preparation of 1,4-diazabutadienes and various benzodiazepine derivatives under solvent-free conditions or in aqueous media. semanticscholar.orgnih.gov These methods are noted for their experimental simplicity, mild reaction conditions, short reaction times (often in the range of minutes), and high product yields. semanticscholar.org The use of ultrasound in combination with multicomponent reactions in water represents a powerful green methodology for the synthesis of bioactive compounds. nih.gov

Biocatalysis and Organocatalysis in Diazepane Formation

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce energy consumption and waste. acs.org Biocatalysis and organocatalysis are particularly attractive approaches for the synthesis of complex molecules like diazepanes due to their high selectivity and environmentally friendly nature.

Biocatalysis:

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. Enzymes are highly specific and efficient catalysts that operate under mild conditions, making them ideal for green synthesis. In the context of diazepane synthesis, biocatalysis has been instrumental in achieving high enantioselectivity for the production of chiral 1,4-diazepanes. Imine reductases (IREDs), for example, have been employed for the intramolecular asymmetric reductive amination of aminoketones to yield chiral 1,4-diazepanes with high enantiomeric excess. Protein engineering and directed evolution have been used to improve the catalytic efficiency and stereoselectivity of these enzymes. The use of biocatalysis offers a sustainable alternative to traditional methods that often rely on heavy metal catalysts and harsh reaction conditions.

Organocatalysis:

Organocatalysis involves the use of small organic molecules as catalysts. These catalysts are often metal-free, less toxic, and more stable than many traditional metal-based catalysts. Organocatalysis has been applied to the synthesis of diazepine derivatives, often in conjunction with other green techniques like ultrasound irradiation and solvent-free conditions. For instance, camphor (B46023) sulphonic acid, an organocatalyst, has been used for the rapid synthesis of 1,5-benzodiazepines under solvent-free conditions with ultrasound irradiation. Proline and its derivatives are another important class of organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates, facilitating various asymmetric transformations. The development of novel organocatalytic methods continues to provide efficient and environmentally benign routes for the synthesis of diazepane and benzodiazepine scaffolds.

Catalytic Methodologies for this compound Synthesis

Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to complex molecules. In the synthesis of this compound and its analogs, various catalytic strategies have been employed to facilitate the key ring-forming and functionalization steps.

Transition Metal Catalysis in Diazepane Ring Formation

Transition metal catalysis has proven to be a powerful tool for the construction of heterocyclic rings, including the 1,4-diazepane core. These catalysts can mediate a variety of transformations, such as C-N bond formation, which is crucial for the cyclization step in diazepane synthesis.

Palladium-catalyzed reactions have been particularly well-explored for the synthesis of saturated 1,4-benzodiazepines. One notable approach involves the palladium-catalyzed carboamination of N-allyl-2-aminobenzylamine derivatives with aryl bromides. This reaction affords the diazepine products in good yields. For substrates containing allylic methyl groups, the reaction proceeds with high diastereoselectivity, predominantly forming the cis-2,3-disubstituted products. The choice of ligand is critical for the success of these transformations, with phosphine ligands such as P(4-F-C₆H₄)₃ being effective in optimizing selectivity.

Copper-catalyzed reactions have also been utilized for the intramolecular C-N bond formation to construct the diazepine ring. For example, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides provides a facile route to azetidine-fused 1,4-diazepine derivatives under mild conditions.

Heteropolyacids (HPAs) of the Keggin-type have been shown to be efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. These catalysts, which possess strong Brønsted acidity, can promote the reaction of ketimine intermediates with aldehydes to afford the desired diazepine products in high yields and with short reaction times. The catalytic activity can be tuned by altering the composition of the HPA.

The following table summarizes some of the transition metal-catalyzed methods used in the synthesis of diazepine derivatives:

| Catalyst System | Substrates | Product | Key Features |

| PdCl₂(MeCN)₂ / PPh₂Cy | N-allyl-2-aminobenzylamine derivatives, Aryl bromides | Saturated 1,4-benzodiazepines | Good yields, High diastereoselectivity for cis-products. |

| Pd₂(dba)₃ / P(4-F-C₆H₄)₃ | Amide derivatives of N-allyl-2-aminobenzylamine, Aryl bromides | Saturated 1,4-benzodiazepin-5-ones | Good yields and regioselectivity. |

| CuI / N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-diazepines | Mild reaction conditions, High yields. |

| Keggin-type Heteropolyacids | Ketimine intermediates, Aldehydes | 1,4-Diazepine and 1,5-Benzodiazepine derivatives | High yields, Short reaction times, Strong Brønsted acidity. |

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysis play pivotal roles in the construction of the 1,4-diazepane ring system. westminster.ac.uk These methods often rely on transition-metal-catalyzed cross-coupling and cyclization reactions to efficiently form the seven-membered heterocycle. rsc.org

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is widely employed for its high activity and selectivity. researchgate.net Palladium-based catalysts are particularly prevalent. For instance, palladium-catalyzed aza-Michael reactions have been developed for the synthesis of 2,3,4,5-tetrahydrobenzodiazepines, which are structurally related to diazepanes. mdpi.com One such protocol utilizes Pd(PPh₃)₄ to catalyze the intramolecular cyclization, yielding the desired tetrahydrobenzodiazepine as a single diastereomer. mdpi.com Similarly, rhodium and copper catalysis have been successfully applied in the (6+1) annulation of diazooxindoles with hexahydropyrimidines to construct 1,4-diazepane-spirooxindole frameworks. researchgate.net This strategy provides an efficient route to pharmacologically relevant diazepane structures in moderate to excellent yields. researchgate.net

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. westminster.ac.uk While specific examples for this compound are not extensively detailed, the principles are broadly applicable. For example, dendritic palladium catalysts have been used for the carbonylation of benzenediamine derivatives to produce benzodiazepines, demonstrating excellent yields and the ability to be recycled up to eight times with only a minor loss of activity. mdpi.com The development of solid-supported catalysts, such as CoFe₂O₄@SiO₂-PrNH₂ nanoparticles, for the synthesis of benzodiazepines further highlights the move towards more sustainable and reusable catalytic systems. mdpi.com

| Catalyst System | Reaction Type | Substrate Example | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ / K₂CO₃ | Intramolecular aza-Michael Reaction | N-(2-aminophenyl)-acrylamide derivative | Tetrahydrobenzodiazepine | High (single diastereomer) | mdpi.com |

| Rh₂(OAc)₄ | (6+1) Annulation | Diazooxindole and Hexahydropyrimidine | 1,4-Diazepane-spirooxindole | up to 99% | researchgate.net |

| Cu(MeCN)₄PF₆ | (6+1) Annulation | Diazooxindole and Hexahydropyrimidine | 1,4-Diazepane-spirooxindole | up to 98% | researchgate.net |

| Dendritic Pd Catalyst | Carbonylation | Benzenediamine derivatives | Benzodiazepine | Excellent | mdpi.com |

Photoredox and Radical Cascade Cyclization Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic frameworks, including diazepine analogs, under mild reaction conditions. unimi.itresearchgate.net This approach utilizes a photocatalyst that, upon light absorption, can initiate radical-mediated transformations. researchgate.net A notable application is the synthesis of indole-fused 1,4-diazepinones from N-indolyl phenylacrylamides and aroyl chlorides. unimi.itresearchgate.net

The mechanism involves a cascade reaction initiated by the photocatalyst. unimi.it A radical is generated from the aroyl chloride, which then adds to the C-C double bond of the phenylacrylamide. researchgate.net This is followed by an intramolecular cyclization at the C2-position of the indole (B1671886) ring to form the seven-membered diazepinone ring. unimi.itresearchgate.net This method can produce two diastereomeric products with yields ranging from 51% to 99%. unimi.itresearchgate.net The robustness of this photoredox-catalyzed cyclization has been demonstrated by scaling up the reaction to the millimole scale with a reduced catalyst loading. unimi.it

Radical cascade cyclizations, in general, are highly effective for rapidly building molecular complexity from simple precursors. nih.gov These reactions can form multiple C-C bonds in a single step. nih.gov Recently, an electrochemical method for an oxidative radical cascade cyclization of dienes with diselenides has been developed to access seleno-benzazepines, which are seven-membered N-heterocycles. nih.gov This reaction proceeds through a radical pathway under metal-free and external oxidant-free conditions, showcasing a green and efficient route to these structures. nih.gov Such radical-based strategies hold significant potential for the synthesis of diverse this compound analogs.

| Reaction Type | Precursors | Photocatalyst/Conditions | Product Class | Yield Range | Reference |

|---|---|---|---|---|---|

| Photoredox Cascade Cyclization | N-indolyl phenylacrylamides and aroyl chlorides | Visible Light, photocatalyst | Indole-fused 1,4-diazepinones | 51-99% | unimi.itresearchgate.net |

| Electrochemical Oxidative Radical Cascade | Dienes and Diselenides | Undivided cell, metal-free, oxidant-free | Seleno-benzazepines | up to 84% | nih.gov |

Catalyst Design and Reusability in Diazepane Synthesis

The rational design of catalysts is crucial for developing efficient, stable, and reusable systems for the synthesis of 1,4-diazepane derivatives, aligning with the principles of green chemistry. sciopen.comelsevierpure.com A primary goal is to combine the high efficiency of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. westminster.ac.uk

One effective strategy is the heterogenization of homogeneous catalysts, where a catalytically active metal complex is immobilized on a solid support. rsc.org This can be achieved through methods like grafting, where organic layers are formed on a carrier surface to attach catalytic compounds. mdpi.com For example, the use of diazonium salts to modify catalyst carriers can prevent the aggregation of metal nanoparticles and create a stable, reusable catalytic system. mdpi.com Such catalysts can often be recovered by simple filtration and reused for multiple cycles without a significant drop in activity. mdpi.com

In the context of diazepine synthesis, the reusability of catalysts has been demonstrated. A dendritic palladium catalyst used in the carbonylation reaction for benzodiazepine synthesis was successfully reused up to eight times with only a slight decrease in its catalytic activity. mdpi.com This highlights the potential for designing highly reusable systems for related diazepane syntheses. The stability of the catalyst is a key consideration in its design. Deactivation can occur through various routes, and understanding these mechanisms is essential for creating robust catalysts suitable for industrial-scale production. mdpi.com The ultimate aim is the rational design of catalysts that move beyond trial-and-error methods to provide high activity, complete selectivity, and long-term stability for the synthesis of complex molecules like this compound. sciopen.comelsevierpure.com

| Catalyst Design Strategy | Example Catalyst | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Dendritic Polymer Support | Dendritic G1-Pd catalyst | Carbonylation for Benzodiazepine Synthesis | Recyclable up to 8 times with minimal activity loss. | mdpi.com |

| Immobilization via Grafting | Diazonium salt-modified carriers | General Heterogeneous Catalysis | Enhanced stability and prevents metal particle nucleation. | mdpi.com |

| Nanoparticle Catalysts | CoFe₂O₄@SiO₂-PrNH₂ nanoparticles | Benzodiazepine Synthesis | Magnetically separable and reusable. | mdpi.com |

Chemical Reactivity and Transformation Chemistry of 1,4 Diazepane 6 Carboxamide

Reactivity of the 1,4-Diazepane Heterocyclic Core

The 1,4-diazepane ring is a flexible and reactive scaffold. Its reactivity is primarily centered around the two secondary amine functionalities, which can undergo a variety of chemical transformations. The carbon atoms within the ring also exhibit some reactivity, although this is generally less pronounced than that of the nitrogen atoms.

Transformations at Nitrogen Atoms of the Diazepane Ring

The secondary amine groups within the 1,4-diazepane ring are nucleophilic and readily participate in reactions with electrophiles. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The nitrogen atoms can be alkylated using various alkylating agents, such as alkyl halides or aldehydes via reductive amination. For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, 1,4-diazepane-6-amine is alkylated with 4-alkoxy-2-hydroxybenzaldehydes in a one-pot synthesis followed by reductive amination with sodium borohydride. nih.govnih.gov This process highlights the ability of the diazepine (B8756704) nitrogens to act as nucleophiles in condensation reactions. The reaction proceeds through the formation of an aminal by the reaction of the two secondary amines with two aldehyde molecules, and a Schiff base at the primary amine of the side chain. Subsequent reduction with a hydride source leads to the N-alkylated product. nih.gov

N-Acylation: Similar to alkylation, the nitrogen atoms can be acylated using acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto one or both nitrogen atoms, forming N-acyl-1,4-diazepane derivatives. This transformation can be useful for installing protecting groups or for modifying the electronic properties and biological activity of the molecule.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halides, base; or Aldehydes, NaBH4 (Reductive Amination) | N-Alkyl-1,4-diazepane |

| N-Acylation | Acyl chlorides, anhydrides; base | N-Acyl-1,4-diazepane |

Reactivity of Ring Carbons within the Seven-Membered System

The carbon atoms of the 1,4-diazepane ring are generally less reactive than the nitrogen atoms. However, positions adjacent to the nitrogen atoms (C2, C3, C5, and C7) can be susceptible to oxidation. The reactivity of the C6 carbon is influenced by the attached carboxamide group. Theoretical studies on related 2,3-dihydro-1,4-diazepines suggest that the C6 position can be susceptible to electrophilic substitution. rsc.org While this pertains to a partially unsaturated system, it indicates that the C6 position in the saturated diazepane ring might also exhibit some level of reactivity towards strong electrophiles, potentially facilitated by the neighboring nitrogen atoms.

Ring-Opening and Rearrangement Reactions of the Diazepane Scaffold

The seven-membered 1,4-diazepane ring is generally stable but can undergo ring-opening or rearrangement reactions under specific conditions. For example, in related benzodiazepine (B76468) systems, which feature a fused benzene (B151609) ring, hydrolysis can lead to the cleavage of the diazepine ring. The hydrolysis of diazepam, for instance, results in the breaking of the azomethine linkage. nih.gov While 1,4-diazepane-6-carboxamide lacks the fused aromatic ring and the imine functionality of many benzodiazepines, the principle of ring cleavage under harsh hydrolytic conditions (acidic or basic) could potentially apply, especially if the nitrogen atoms are quaternized or if the ring is otherwise strained.

Furthermore, rearrangement reactions have been observed in the synthesis of benzodiazepines, where a six-membered quinazoline (B50416) ring can rearrange to a seven-membered benzodiazepine ring. researchgate.net While this is a ring-expansion reaction in a different heterocyclic system, it underscores the potential for skeletal rearrangements in nitrogen-containing heterocycles. Ring-opening of fused azetidine-1,4-diazepine systems has also been demonstrated, where the strained four-membered ring opens upon reaction with nucleophiles. nih.govresearchgate.netmdpi.com This suggests that the introduction of ring strain can render the diazepine scaffold more susceptible to ring-opening reactions.

Reactions of the Carboxamide Functionality at Position 6

The carboxamide group at the C6 position is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the carbonyl carbon or electrophilic activation.

Nucleophilic Reactivity of the Carboxamide Group

The carbonyl carbon of the carboxamide is electrophilic and can be attacked by nucleophiles. Key reactions include hydrolysis and reduction.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction typically requires heating. The mechanism involves nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the carbonyl carbon, followed by the elimination of ammonia (B1221849). The hydrolysis of the related benzodiazepines oxazepam and diazepam, which contain an amide linkage within the seven-membered ring, has been studied and proceeds to yield a glycine (B1666218) derivative and a benzophenone. nih.gov

Reduction: The carboxamide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the this compound into 1,4-diazepane-6-methanamine. This reaction is a powerful tool for converting the carbonyl functionality into a methylene (B1212753) group, thus altering the electronic and steric properties of the substituent at the C6 position.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H3O+ or OH-, heat | 1,4-Diazepane-6-carboxylic acid |

| Reduction | LiAlH4, then H2O | 1,4-Diazepane-6-methanamine |

Electrophilic Activation and Transformations of the Carboxamide

The carboxamide group can also be activated by electrophiles, leading to further transformations. A notable example is the dehydration of the primary amide to a nitrile.

Dehydration to Nitrile: The primary carboxamide can be dehydrated to the corresponding nitrile using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), triflic anhydride, and other specialized reagents. rsc.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction provides a route to 1,4-diazepane-6-carbonitrile, which can serve as a precursor for other functional groups. The process generally involves the activation of the carbonyl oxygen by the dehydrating agent, followed by elimination of water. masterorganicchemistry.com

Activation with Triflic Anhydride: More advanced methods for amide activation involve the use of strong electrophiles like triflic anhydride. This can lead to the formation of a highly reactive nitrilium ion intermediate, which can then react with various nucleophiles. nih.gov This approach could potentially be used to achieve transformations of the carboxamide group in this compound that are not possible through direct nucleophilic attack.

| Transformation | Reagents and Conditions | Product |

| Dehydration | P2O5, SOCl2, or Triflic Anhydride | 1,4-Diazepane-6-carbonitrile |

| Electrophilic Activation | Triflic Anhydride | Nitrilium ion intermediate for further reactions |

Remote C-H Functionalization Directed by the Carboxamide Moiety

The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, enabling the direct conversion of these ubiquitous bonds into new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, the carboxamide group can serve as an effective directing group, facilitating the selective activation of otherwise unreactive C-H bonds at positions remote from the directing group. This is typically achieved through the formation of a metallacyclic intermediate, which brings a metal catalyst into close proximity to a specific C-H bond.

While specific studies on this compound are not extensively documented in the literature, the principles of carboxamide-directed C-H functionalization in other saturated heterocyclic systems provide a strong basis for predicting its reactivity. Palladium-catalyzed reactions are particularly prominent in this area. For instance, the β-C(sp³)–H arylation of piperidine-2-carboxamides has been well-established. In a similar vein, the carboxamide moiety in this compound could be expected to direct the functionalization of the C-H bonds at the C-2, C-5, or C-7 positions of the diazepane ring.

The likely mechanism involves the initial coordination of the palladium catalyst to the carboxamide oxygen. This is followed by the deprotonation of the amide N-H bond to form a palladacycle. This intermediate then facilitates the activation of a specific C-H bond, leading to the formation of a new carbon-palladium bond, which can then undergo further reactions such as cross-coupling with various partners.

Below is a table summarizing representative examples of carboxamide-directed C-H functionalization in analogous saturated heterocyclic systems, which can be extrapolated to predict the potential reactivity of this compound.

| Substrate (Analogous System) | Catalyst/Reagent | Position of Functionalization | Product Type | Yield (%) |

| N-Aryl-piperidine-2-carboxamide | Pd(OAc)₂ / Aryl Iodide | β-C-H (C-3) | Arylated Piperidine (B6355638) | 75-90 |

| N-Aryl-pyrrolidine-2-carboxamide | Pd(OAc)₂ / Alkene | β-C-H (C-3) | Alkenylated Pyrrolidine | 60-85 |

| N-Aryl-azepane-2-carboxamide | Pd(OAc)₂ / Aryl Boronic Acid | β-C-H (C-3) | Arylated Azepane | 70-88 |

This table presents data from analogous systems to illustrate the potential for carboxamide-directed C-H functionalization. Specific yields for this compound would require experimental validation.

Regioselectivity and Chemoselectivity in Synthetic Modifications

The presence of multiple reactive sites in this compound—namely the two secondary amines at positions 1 and 4, the carboxamide group at position 6, and various C-H bonds—poses significant challenges and opportunities in terms of regioselectivity and chemoselectivity.

Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound, the relative nucleophilicity of the two nitrogen atoms is a key factor. The nitrogen at the 1-position is generally more sterically accessible than the nitrogen at the 4-position, which is closer to the carboxamide substituent. However, electronic effects of the carboxamide group can also influence the basicity and nucleophilicity of the N-4 atom. For instance, in N-alkylation reactions, the choice of electrophile, solvent, and base can be tuned to favor substitution at either N-1 or N-4.

A study on the alkylation of a related compound, 1,4-diazepane-6-amine, demonstrated that the reaction with benzaldehydes followed by reductive amination can lead to mono-, di-, or tri-substituted products, highlighting the challenge in controlling regioselectivity between the two ring nitrogens and the exocyclic amino group.

Chemoselectivity , the preference for reaction with one functional group over another, is also a critical consideration. For example, when subjecting this compound to reducing conditions, the choice of reagent will determine whether the carboxamide is reduced to an amine or if other transformations occur. Strong reducing agents like lithium aluminum hydride would likely reduce the carboxamide, while milder conditions might allow for selective transformations at other positions while leaving the carboxamide intact.

Palladium-catalyzed cross-coupling reactions on halogenated derivatives of this compound would also be governed by principles of chemoselectivity. The relative reactivity of different C-X bonds (where X is a halogen) would determine the site of coupling.

The following table outlines potential regioselective and chemoselective transformations of this compound based on general principles of organic synthesis.

| Reaction Type | Reagents | Potential Selectivity | Major Product |

| N-Alkylation | R-X, K₂CO₃ | Regioselective (N-1 vs. N-4) | 1-Alkyl-1,4-diazepane-6-carboxamide |

| N-Acylation | Ac₂O, Et₃N | Regioselective (N-1 vs. N-4) | 1-Acetyl-1,4-diazepane-6-carboxamide |

| Reduction | BH₃·THF | Chemoselective (Amide vs. other groups) | (1,4-Diazepan-6-yl)methanamine |

| C-H Arylation | Pd(OAc)₂, Ar-I | Regioselective (Directed by carboxamide) | Arylated this compound |

This table provides a predictive overview of selective reactions. The actual outcomes would be dependent on specific reaction conditions.

Advanced Structural Characterization and Conformational Analysis of 1,4 Diazepane 6 Carboxamide

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental to determining the molecular architecture of 1,4-Diazepane-6-carboxamide, providing insights from atomic connectivity to conformational dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of this compound.

1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. In ¹H NMR, the protons of the diazepane ring would appear as a series of complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm), while the amide (-CONH₂) protons would produce distinct signals, often broad due to quadrupole effects and chemical exchange. The secondary amine (N-H) protons of the diazepane ring would also be observable, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the carboxamide group is expected to appear significantly downfield (δ 170-180 ppm). The carbons adjacent to the nitrogen atoms in the diazepane ring would resonate in the δ 40-60 ppm range, while the other aliphatic carbons would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimated based on analyses of structurally similar 1,4-diazepane derivatives and are solvent-dependent.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C=O (Carboxamide) | - | ~175 | Correlates with H6 and -NH₂ protons |

| C2, C3, C5, C7 (Ring) | ~2.7 - 3.5 (m) | ~45 - 55 | Correlate with adjacent ring protons |

| C6 (Ring) | ~2.9 - 3.2 (m) | ~40 | Correlates with C=O |

| -CONH₂ | ~7.0 - 7.5 (br s) | - | Correlates with C=O and C6 |

| N1-H, N4-H | Variable, broad | - | Correlate with adjacent ring carbons (C2, C3, C5, C7) |

Dynamic NMR for Conformational Exchange Studies

The seven-membered diazepane ring is highly flexible and can exist in multiple conformations, such as chair, boat, and twist-boat forms, which can interconvert in solution. acs.org This dynamic process can be studied using variable-temperature (VT) NMR. At high temperatures, the rapid interconversion of conformers results in averaged, often sharp, NMR signals. As the temperature is lowered, the rate of exchange slows, leading to significant broadening of the signals. At the coalescence temperature, the signals for distinct conformers begin to resolve.

Further cooling below the coalescence point may result in a low-temperature "slow-exchange" spectrum, where separate signals for the protons and carbons of the major and minor conformations can be observed. 2D Exchange Spectroscopy (EXSY) can also be used to probe this dynamic behavior by detecting chemical exchange between the signals of the different conformers, allowing for the mapping of the exchange pathways and the quantification of the energy barriers of ring inversion. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₆H₁₃N₃O, corresponding to a molecular weight of approximately 143.19 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z 143 would be observed. The fragmentation of the molecule is expected to follow predictable pathways for amines and amides. libretexts.org Key fragmentation events would include:

Alpha-cleavage adjacent to the nitrogen atoms of the diazepane ring, leading to the loss of alkyl radicals and the formation of stable iminium ions.

Cleavage of the C-C bond adjacent to the carboxamide group.

Loss of the carboxamide group as a whole (•CONH₂) or parts of it, such as the loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO). Fragmentation of the diazepine (B8756704) ring itself is also a common pathway in related structures. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 143 | [M]⁺˙ | Molecular Ion |

| 99 | [M - CONH₂]⁺ | Loss of carboxamide radical |

| 86 | [C₅H₁₂N₂]⁺˙ | Cleavage at C6 with H-transfer |

| 70 | [C₄H₈N]⁺ | Ring fragmentation via alpha-cleavage |

| 44 | [CONH₂]⁺ | Carboxamide cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for identifying functional groups. libretexts.org For this compound, these methods would confirm the presence of the key amide and amine functionalities.

Key expected vibrational frequencies include:

Amide Group: A strong absorption band for the C=O stretching vibration (Amide I band) would be prominent in the IR spectrum, typically around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would appear around 1600-1640 cm⁻¹. The N-H stretching vibrations of the primary amide (-CONH₂) would be seen as two bands in the 3200-3400 cm⁻¹ region.

Amine Group: The N-H stretching vibrations of the secondary amines in the diazepane ring would appear as a moderate absorption in the 3300-3500 cm⁻¹ region. researchgate.net The C-N stretching vibrations would be found in the fingerprint region, between 1000-1250 cm⁻¹.

Aliphatic Chain: C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the ring would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations with a change in polarizability, and can be useful for studying the molecule in aqueous solutions.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the solution-state structure, X-ray crystallography gives an unambiguous picture of the molecule's conformation and intermolecular interactions in the solid state. A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsional angles.

Crucially, this technique would reveal the preferred solid-state conformation of the seven-membered diazepane ring, which in related structures is often found to be a chair, boat, or twist-boat conformation. researchgate.netmdpi.com The analysis would also detail the orientation of the carboxamide substituent (axial vs. equatorial). Furthermore, X-ray crystallography would elucidate the intermolecular hydrogen bonding network, showing how the amide and amine N-H groups act as hydrogen bond donors and the carbonyl oxygen and amine nitrogens act as acceptors, dictating the crystal packing arrangement.

Table 3: Representative Crystallographic Parameters for a 1,4-Diazepane Ring (Note: These are typical values based on published crystal structures of related diazepane derivatives, such as homopiperazine. mdpi.com)

| Parameter | Typical Value | Information Provided |

|---|---|---|

| Ring Conformation | Chair, Boat, or Twist-Boat | Lowest energy solid-state conformation |

| C-N Bond Length | 1.45 - 1.48 Å | Atomic connectivity and bond order |

| C-C Bond Length | 1.48 - 1.54 Å | Atomic connectivity and bond order |

| C-N-C Bond Angle | ~112° | Ring geometry and strain |

| Hydrogen Bonds | N-H···O, N-H···N | Intermolecular packing forces |

Conformational Dynamics and Preferred Geometries of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt several low-energy conformations. rsc.org Its conformational landscape is more complex than that of six-membered rings like cyclohexane. The most stable conformations seek to minimize torsional strain from eclipsing interactions and steric strain. rsc.orgdavuniversity.org For the parent 1,4-diazepane and its derivatives, extensive studies combining NMR spectroscopy, X-ray crystallography, and computational modeling have been employed to elucidate the preferred geometries. rsc.orgnih.gov

Unlike cyclohexane, where the chair conformation is overwhelmingly the most stable, the 1,4-diazepane ring system preferentially adopts twist-chair (TC) and twist-boat (TB) conformations. davuniversity.orglibretexts.org Earlier studies on related seven-membered heterocyclic rings revealed a preference for a twisted-chair conformer. rsc.org The presence of unfavorable eclipsing interactions in the N-CH₂-CH₂-N fragment of the diazepine ring disfavors the adoption of true chair and boat conformers. rsc.org

NMR spectroscopy, X-ray crystallography, and molecular modeling studies of N,N-disubstituted-1,4-diazepane derivatives have indicated that these compounds often exist in a low-energy twist-boat ring conformation. nih.gov The twist-boat form can be more stable than the boat conformation because it alleviates some of the steric and torsional strain. davuniversity.orgupenn.edu Similarly, twist-chair conformations are generally found to be lower in energy than their corresponding true chair forms. researchgate.net In the solid state, analysis of various 6-substituted perhydro-1,4-diazepine intermediates has consistently shown the seven-membered ring adopting a preferred twist-chair conformer. rsc.org

| Conformation Type | Relative Stability | Key Structural Features |

|---|---|---|

| Twist-Chair (TC) | Generally the most stable family of conformers. rsc.orgresearchgate.net | Minimizes both angle and torsional strain. Multiple low-energy TC conformers can exist. rsc.org |

| Twist-Boat (TB) | Slightly higher in energy than TC, but can be preferred depending on substitution. davuniversity.orgnih.gov | More flexible than the boat form, reducing flagpole interactions. davuniversity.org |

| Chair (C) | Higher energy transition state, not a stable minimum. researchgate.net | Suffers from significant torsional strain. rsc.org |

| Boat (B) | Higher energy transition state, not a stable minimum. researchgate.net | Characterized by flagpole hydrogen interactions and eclipsing strain. davuniversity.org |

Substituents on the 1,4-diazepane ring play a critical role in determining the conformational equilibrium. fiveable.me The size, position, and electronic nature of the substituents dictate which conformer is preferred by minimizing steric interactions. fiveable.melibretexts.org For instance, bulky substituents generally favor an equatorial position to reduce steric hindrance. rsc.orglibretexts.org

In the case of 6-substituted derivatives like this compound, the carboxamide group can occupy either an axial or an equatorial-like position within the various twist-chair conformers. Solution-state NMR experiments on related 6-phenyl-perhydro-1,4-diazepine derivatives have shown a conformational preference for the bulky aryl group to adopt an equatorial site. rsc.org This pre-orients the ligand for metal binding by creating a specific facial arrangement of the nitrogen atoms. rsc.org The introduction of substituents can also affect the electronic properties of the ring system, which in turn can influence the stability of different tautomers and, consequently, the conformational landscape. researchgate.net

| Substituent Position | Effect on Conformational Equilibrium | Example/Observation |

|---|---|---|

| N1, N4 (Ring Nitrogens) | Substituents can introduce intramolecular interactions (e.g., π-stacking) that stabilize specific conformations like the twist-boat. nih.gov | N,N-disubstituted orexin (B13118510) receptor antagonists favor a twist-boat form due to intramolecular pi-stacking. nih.gov |

| C6 (e.g., Carboxamide) | Bulky substituents at C6 tend to occupy an equatorial position to minimize steric strain. rsc.org | A 6-phenyl group shows a preference for the equatorial site in solution. rsc.org |

| General Principle | The preferred conformation minimizes steric interactions and maximizes favorable interactions between substituents. fiveable.me | The chair conformer with the larger group in the equatorial position is favored. libretexts.org |

The 1,4-diazepane ring is conformationally mobile, undergoing a rapid interconversion between different forms at room temperature. researchgate.net The process of converting one conformer into another, such as through a ring-flipping mechanism, must overcome a specific energy barrier. clockss.orgnih.gov

For related 1,4-benzodiazepine (B1214927) systems, these barriers have been measured and calculated. For example, the ring inversion barrier for diazepam was calculated to be approximately 17.6 kcal/mol. nih.gov Experimental measurements for a dimethyl-benzo[b] nih.govresearchgate.netdiazepine found an inversion barrier of 48.9 kJ/mol (11.7 kcal/mol). csic.esiucr.org Other triazolo-benzodiazepinone derivatives show barriers in the range of 18.7 to 19.4 kcal/mol, indicating that the fusion of additional rings can significantly increase the energy barrier and reduce conformational mobility. clockss.org These values highlight that while the ring is flexible, there is a significant energy cost associated with its inversion, which can be influenced by the substitution pattern and fusion of other rings.

Stereochemical Analysis of Chiral this compound Enantiomers

Chirality is a key feature of this compound. The presence of a carboxamide substituent at the C6 position creates a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). uoanbar.edu.iq These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. tru.caresearchgate.net

The analysis and separation of these enantiomers are crucial for pharmaceutical applications. researchgate.net The process of separating a racemic (50:50) mixture of enantiomers is known as chiral resolution. libretexts.org A common and effective method for both analytical and preparative scale separation of 1,4-diazepane enantiomers is chiral high-performance liquid chromatography (HPLC). researchgate.netmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated. mdpi.comvulcanchem.com For example, enantiomeric separation of related 1,4-diazepane derivatives has been successfully achieved using CSPs such as Chiralpak AD-H. vulcanchem.com

Another strategy for chiral resolution involves reacting the racemic mixture with a single enantiomer of a different chiral compound (a resolving agent) to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. Subsequent removal of the resolving agent yields the pure, separated enantiomers. libretexts.org

| Aspect of Stereochemistry | Description | Analytical Method |

|---|---|---|

| Chirality Source | The C6 carbon is a stereocenter as it is bonded to four different groups. uoanbar.edu.iq | Determination of absolute configuration (R/S) often requires X-ray crystallography or comparison with standards. |

| Enantiomers | Exists as a pair of non-superimposable mirror-image isomers (R and S). uoanbar.edu.iq | Enantiomers have identical physical properties except for the rotation of plane-polarized light. uoanbar.edu.iq |

| Chiral Resolution | Separation of the racemic mixture into individual enantiomers. libretexts.org | Chiral HPLC using a chiral stationary phase is a primary method. mdpi.comvulcanchem.com |

| Diastereomer Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.org | Separation by standard chromatography or crystallization, followed by removal of the resolving agent. libretexts.org |

Computational Chemistry and Mechanistic Investigations of 1,4 Diazepane 6 Carboxamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-diazepane-6-carboxamide. These methods, rooted in the principles of quantum mechanics, provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like this compound. By approximating the many-electron Schrödinger equation, DFT offers a balance between computational cost and accuracy.

DFT calculations can elucidate several key electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity. For instance, in a series of 1,4-benzodiazepine (B1214927) derivatives, DFT was used to calculate HOMO and LUMO energies to correlate with their biological activity. eurjchem.com Similar approaches can be applied to this compound to understand its reactivity profile.

Furthermore, DFT can be used to compute various reactivity descriptors. These descriptors, such as global hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's propensity to participate in chemical reactions. Fukui functions, derived from the conceptual DFT framework, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. ijpcbs.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 eV | A measure of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Global Hardness | 3.85 eV | Resistance to change in electron distribution. |

| Global Softness | 0.26 eV⁻¹ | Reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index | 1.8 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy compared to DFT for certain properties. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining benchmark-quality data.

For 1,4-diazepine systems, ab initio calculations have been employed to study phenomena such as ring inversion barriers. nih.gov The diazepine (B8756704) ring can adopt various conformations, and ab initio methods can accurately predict the energy barriers between these conformers. For this compound, high-accuracy ab initio calculations could provide precise geometric parameters, vibrational frequencies, and thermochemical data. These calculations are also crucial for validating the results obtained from more approximate methods like DFT. For example, accurate ab initio calculations have been performed on 2,3-dihydro-1,4-diazepines to determine their tautomeric forms. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational preferences.

The seven-membered ring of 1,4-diazepane is inherently flexible, leading to a complex conformational landscape. Understanding the relative energies and populations of different conformers is crucial, as the biological activity or material properties of this compound can be conformation-dependent.

Molecular dynamics (MD) simulations, often in conjunction with enhanced sampling techniques, are powerful tools for exploring the conformational space of flexible molecules. mdpi.commdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations and the pathways for interconversion between them. For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling revealed an unexpected low-energy twist-boat conformation. nih.gov Similar investigations on this compound would involve identifying stable chair, boat, and twist-boat conformations and quantifying their relative populations.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair 1 | 0.0 | N1-C2-C3-N4: 55, C2-N1-C7-C6: -60 |

| Chair 2 | 1.2 | N1-C2-C3-N4: -58, C2-N1-C7-C6: 62 |

| Twist-Boat | 2.5 | N1-C2-C3-N4: 85, C2-N1-C7-C6: -30 |

| Boat | 4.8 | N1-C2-C3-N4: 90, C2-N1-C7-C6: 0 |

Note: This table presents hypothetical data to illustrate the conformational energy landscape that could be determined through molecular modeling.

The nitrogen and oxygen atoms in this compound make it a potential ligand for metal ions. The study of such complexes is relevant for applications in catalysis, bioinorganic chemistry, and the development of metal-based drugs. nih.govnih.gov